6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide

Description

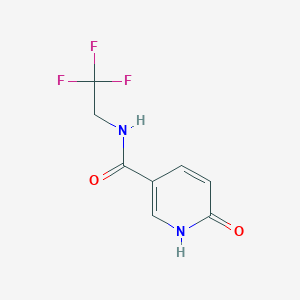

6-Oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,6-dihydropyridine core substituted with a ketone group at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2,2,2-trifluoroethyl group, a haloalkyl moiety known to enhance metabolic stability and lipophilicity in medicinal chemistry .

Properties

IUPAC Name |

6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-7(15)5-1-2-6(14)12-3-5/h1-3H,4H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYKQDYTHUNYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used for the treatment of pediatric central nervous system malignancies.

Mode of Action

Related compounds, such as dianhydrogalactitol, act as alkylating agents on dna, creating nsup7 methylation and inducing double-stranded breaks in DNA.

Scientific Research Applications

Agrochemicals

Pesticidal Activity

There is growing interest in the use of pyridine derivatives as agrochemicals due to their biological activity against pests and diseases affecting crops. The incorporation of the trifluoroethyl group may enhance the efficacy of these compounds against specific target organisms.

Data Table: Biological Activity of Similar Compounds

Materials Science

Polymer Chemistry

The unique properties of 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide can be leveraged in polymer synthesis. Its ability to act as a monomer or additive could lead to the development of new materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating trifluoroethyl groups into polymers can significantly improve their hydrophobicity and mechanical properties. A recent study explored the synthesis of fluorinated polymers using similar dihydropyridine derivatives as building blocks .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Bioavailability :

- The target compound’s trifluoroethyl group is less sterically demanding than the 3-(trifluoromethyl)benzyl or 3-nitrobenzyl groups in analogs . This may enhance aqueous solubility and membrane permeability.

- In contrast, analogs with aromatic substituents (e.g., ) exhibit higher molecular weights (>400 g/mol), which could limit passive diffusion.

The trifluoroethyl group’s strong electron-withdrawing nature may stabilize the carboxamide moiety against hydrolysis .

Metabolic Stability :

- Haloalkyl groups like trifluoroethyl are resistant to oxidative metabolism, a feature shared with the 3-(trifluoromethyl)benzyl group in and .

Research Findings and Implications

- The trifluoroethyl group’s metabolic stability could make the target compound a candidate for prolonged action.

Preparation Methods

Reaction Conditions

-

Substrate : 2-Chloro-5-trifluoromethylpyridine

-

Solvent : Water

-

Temperature : 100–180°C

-

Duration : 24–72 hours

-

Yield : >80%

The reaction proceeds via nucleophilic substitution, where water acts as both solvent and nucleophile, displacing the chlorine atom at the 2-position. The high-temperature conditions promote ring hydroxylation and tautomerization to form the 1,6-dihydropyridine structure.

Key Advantages

-

Green chemistry : Water as the sole solvent eliminates organic waste.

-

Crystallinity : The product forms stable white crystals with minimal internal defects.

Direct Functionalization of Pyridine Derivatives

An alternative route involves constructing the carboxamide group directly on a pre-functionalized pyridine ring. Patent US9499545B2 highlights methods for similar piperidinone carboxamides using palladium-catalyzed coupling reactions:

Example Reaction Scheme

-

Substrate : 3-Cyano-6-oxo-1,6-dihydropyridine

-

Amination

This method avoids the need for isolating the carboxylic acid intermediate but requires stringent control over reaction conditions to prevent over-reduction or decomposition.

Microbial Hydroxylation Approaches

Biocatalytic methods, though less common, offer regioselective hydroxylation. A study using Alcaligenes faecalis demonstrated the conversion of pyridine-2-carboxylic acid to 6-oxo-1,6-dihydropyridine-2-carboxylic acid. Adapting this for the 3-carboxamide derivative would require:

-

Substrate Modification : Using pyridine-3-carboxamide as the starting material.

-

Enzyme Engineering : Optimizing hydroxylase specificity for the 6-position.

Limitations

-

Low Yields : Microbial methods often suffer from scalability issues.

-

Product Isolation : Separation from fermentation broth complicates purification.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrothermal + Amidation | 2-Step synthesis | >70% | High crystallinity, green solvent | Multi-step purification |

| Direct Amination | Single-step coupling | 60–70% | Fewer intermediates | Requires palladium catalysts |

| Microbial Hydroxylation | Biocatalytic oxidation | ~30–40% | Regioselective | Low yield, scalability challenges |

Optimization Strategies

Reaction Condition Tuning

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from commercially available precursors, such as pyridine derivatives and trifluoroethylamine. Key steps include cyclization under acidic conditions and carboxamide coupling using coupling agents like EDCI/HOBt. Yield optimization involves solvent selection (e.g., DMF for solubility) and temperature control during cyclization (70–80°C for 6–8 hours) to minimize side reactions .

Q. How should researchers characterize the molecular structure of this compound to confirm its purity and regiochemistry?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for regiochemical confirmation of the dihydropyridine ring and trifluoroethyl group placement.

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide-proton interactions) .

- HPLC-MS : Validate purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Start with enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting dihydropyridine-sensitive enzymes like PDEs or kinases. Use IC determination with dose-response curves (0.1–100 µM range). For receptor binding, employ radioligand displacement assays (e.g., -labeled competitors) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituent variations at the pyridine ring (e.g., electron-withdrawing groups at C4) and trifluoroethyl group replacement (e.g., difluoroethyl, cyclopropyl).

- Biological profiling : Compare inhibitory potency across analogs using standardized assays (e.g., kinase panels) and computational docking (AutoDock Vina) to map binding interactions .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for target modulation) .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control stereochemistry. Characterize enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. What in vivo models are appropriate for assessing its pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of half-life, C, and bioavailability.

- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological evaluation of liver/kidney tissues .

Q. How can computational modeling predict off-target effects or metabolic pathways?

- Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding to non-target proteins (e.g., cytochrome P450 isoforms). Use MetaSite or GLIDE for metabolite prediction (e.g., hydroxylation at C5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.